molecular formula C8H16ClNO2S B13592742 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride

Cat. No.: B13592742
M. Wt: 225.74 g/mol
InChI Key: KSAFWEFXUVUNSU-UHFFFAOYSA-N
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Description

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride is a synthetic compound with a unique structure that includes a thiane ring, an amino group, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via alkylation reactions using prop-2-en-1-yl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiane ring to a thiane-1,1-diol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane-1,1-diol.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiane ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiane ring structure but different substituents.

    Sulfonamides: Compounds with similar sulfonamide functional groups.

    Aminothiols: Compounds with both amino and thiol groups.

Uniqueness

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

1,1-dioxo-4-prop-2-enylthian-4-amine;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-2-3-8(9)4-6-12(10,11)7-5-8;/h2H,1,3-7,9H2;1H

InChI Key

KSAFWEFXUVUNSU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCS(=O)(=O)CC1)N.Cl

Origin of Product

United States

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